molecular formula C7H5FINO2 B1388036 Methyl 2-fluoro-4-iodonicotinate CAS No. 884494-84-2

Methyl 2-fluoro-4-iodonicotinate

Cat. No.: B1388036
CAS No.: 884494-84-2
M. Wt: 281.02 g/mol
InChI Key: SEKGCCUEERLGFN-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-iodonicotinate is a specialized organic compound characterized by a pyridine (B92270) ring substituted with a fluorine atom, an iodine atom, and a methyl ester group. cymitquimica.comchemspider.com Its chemical formula is C₇H₅FINO₂, and it has a molecular weight of approximately 281.03 g/mol . chemspider.comsigmaaldrich.com The strategic placement of these functional groups imparts distinct reactivity and properties to the molecule, making it a valuable building block in synthetic chemistry.

Chemical Properties of this compound

Property Value
CAS Number 884494-84-2
Molecular Formula C₇H₅FINO₂
Molecular Weight 281.03 g/mol
Physical Form Solid
Boiling Point 287 °C (at 760 mm Hg)
Flash Point 127 °C

This data is compiled from multiple sources. cymitquimica.comsigmaaldrich.comavantorsciences.com

Halogenated organic compounds, particularly those containing fluorine and iodine, are of fundamental importance in modern organic synthesis. youtube.com The presence of halogen atoms on an aromatic ring, such as the pyridine core of nicotinates, provides reactive sites for a variety of chemical transformations. The carbon-fluorine bond, owing to the high electronegativity of fluorine, can influence the electronic properties of the entire molecule, affecting its reactivity and biological activity. acs.org

The iodine atom, in contrast, serves as an excellent leaving group in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual functionality in a single molecule like this compound allows for sequential and site-selective modifications, providing a pathway to complex molecular structures that would be otherwise difficult to access.

The unique structural attributes of this compound make it a compound of interest across multiple scientific disciplines. In medicinal chemistry, the incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. acs.orgnih.gov Fluorinated pyridines, in particular, are prevalent in many pharmaceuticals. uni-muenster.denih.gov The presence of the iodine atom offers a handle for further chemical diversification, allowing for the synthesis of libraries of potential drug candidates.

In the realm of materials science, this compound can be utilized as a monomer or an intermediate in the synthesis of functional polymers and organic electronic materials. The specific electronic and photophysical properties imparted by the fluoro and iodo substituents can be harnessed to create materials with tailored optical and electrical characteristics.

Current research involving this compound is primarily focused on its application as a key intermediate in the synthesis of novel compounds. The principal objectives of these studies include:

Development of Novel Synthetic Methodologies: Researchers are exploring new and efficient ways to utilize the reactivity of both the fluorine and iodine substituents. This includes the development of selective cross-coupling reactions and late-stage functionalization techniques. acs.org

Synthesis of Biologically Active Molecules: A significant area of investigation is the use of this compound as a starting material for the synthesis of new pharmaceutical agents. The goal is to leverage the unique properties of the fluorinated pyridine scaffold to design drugs with improved efficacy and pharmacokinetic profiles. acs.orgnih.gov

Creation of Advanced Materials: Studies are also underway to incorporate this molecule into new materials. The objective is to exploit its electronic and structural features to develop polymers and other materials with novel properties for applications in electronics and photonics.

The versatility of this compound as a chemical building block ensures its continued importance in advancing the frontiers of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-4-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKGCCUEERLGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660519
Record name Methyl 2-fluoro-4-iodopyridine-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID70660519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-84-2
Record name Methyl 2-fluoro-4-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-fluoro-4-iodopyridine-3-carboxylate
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Synthetic Methodologies and Precursor Chemistry of Methyl 2 Fluoro 4 Iodonicotinate

Strategic Approaches to the Nicotinate (B505614) Core Functionalization

The synthesis of Methyl 2-fluoro-4-iodonicotinate necessitates a carefully planned strategy for the introduction of three distinct functional groups—a fluorine atom, an iodine atom, and a methyl ester—onto the pyridine (B92270) ring in a specific arrangement. This involves a combination of regioselective halogenation techniques and esterification protocols.

Regioselective Halogenation Techniques for Pyridine Derivatives

The introduction of halogen atoms at specific positions on the pyridine ring is a cornerstone of synthesizing highly functionalized molecules. nih.gov The electron-deficient nature of the pyridine ring makes direct electrophilic substitution challenging, often requiring harsh conditions and resulting in mixtures of isomers. nih.govyoutube.com Therefore, more sophisticated and regioselective methods are employed.

The incorporation of fluorine into aromatic systems is a critical step in medicinal chemistry, as it can significantly alter the pharmacokinetic and physicochemical properties of a molecule. For pyridine derivatives, direct C-H fluorination can be achieved with high site-selectivity using reagents like silver(II) fluoride (B91410) (AgF₂). orgsyn.org This method is advantageous as it often proceeds at or near ambient temperature and tolerates a variety of functional groups. orgsyn.org For 3-substituted pyridines, fluorination with AgF₂ often occurs with exclusive selectivity to form the 2-fluoro-3-substituted pyridine product. nih.govacs.org Another approach involves the use of Selectfluor® for the electrophilic fluorination of appropriately substituted dihydropyridine (B1217469) precursors. nih.gov

The iodination of pyridine rings can be accomplished through several methods. A radical-based direct C-H iodination protocol has been developed for various heterocycles, including pyridines. rsc.orgrsc.org This method can lead to C3 and C5 iodination. rsc.orgrsc.org For more specific regioselectivity, a ring-opening, halogenation, and ring-closing strategy using Zincke imine intermediates can be employed to introduce iodine at the 3-position. nih.gov Another strategy involves metalation-halogenation sequences, which often require directing groups to achieve reliable 3-position iodination. nih.gov

Esterification Protocols for Carboxylic Acid Functionality

The final functional group to be introduced is the methyl ester. This is typically achieved through the esterification of the corresponding nicotinic acid derivative. researchgate.net A common and straightforward method involves reacting the nicotinic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. chemicalbook.com This reaction is often carried out under reflux conditions. chemicalbook.com Alternatively, the ester can be prepared by reacting a functional derivative of nicotinic acid, such as its acid halide or anhydride, with the alcohol. google.com

Optimized Reaction Conditions and Parameters for this compound Synthesis

The successful synthesis of this compound with high yield and purity relies on the careful control of reaction conditions. Key parameters include the choice of solvent, temperature, and the nature of the reagents.

Solvent Effects on Reaction Yield and Selectivity

The solvent can play a crucial role in the outcome of the halogenation and esterification steps. For direct C-H fluorination with AgF₂, the reaction is typically conducted in an organic solvent. orgsyn.org The choice of solvent can also influence the rate and efficiency of esterification reactions. google.comgoogle.com For instance, in the sodium borohydride (B1222165) reduction of methyl nicotinate, which is a related process, the reaction is often performed in refluxing THF.

Below is a table summarizing the synthetic steps and key reagents involved in the preparation of this compound and related halogenated pyridine derivatives.

Transformation Reagent(s) Key Features Reference(s)
C-H FluorinationSilver(II) Fluoride (AgF₂)High site-selectivity, ambient temperature. orgsyn.orgnih.govacs.org
Electrophilic FluorinationSelectfluor®Utilizes dihydropyridine precursors. nih.gov
C-H IodinationK₂S₂O₈, NaI, MnSO₄Radical-based, C3 and C5 selectivity. rsc.orgrsc.org
3-IodinationZincke imine intermediates, NISRing-opening/closing strategy. nih.gov
EsterificationMethanol, H₂SO₄ (catalyst)Direct esterification of nicotinic acid. chemicalbook.com
EsterificationNicotinoyl chloride, MethanolFrom acid halide. google.com

Temperature and Reaction Time Optimization in Multi-step Synthesis

A plausible synthetic route would likely involve the esterification of a suitable nicotinic acid precursor followed by a halogenation step, such as a Sandmeyer reaction. In the esterification of a nicotinic acid with methanol, the reaction is typically refluxed for several hours. For instance, the synthesis of methyl nicotinate from nicotinic acid using a sulfuric acid catalyst in methanol is refluxed for 13 hours to achieve a good yield. chemicalbook.com The temperature is therefore dictated by the boiling point of the alcohol used, and the reaction time is monitored, often by thin-layer chromatography (TLC), to determine the point of maximum conversion.

For a subsequent Sandmeyer reaction to introduce the iodo group, temperature control is crucial for safety and selectivity. The initial diazotization of an aromatic amine is typically carried out at low temperatures, often between 0 and 5 °C, to ensure the stability of the diazonium salt. acs.org The subsequent reaction with an iodide source, such as potassium iodide, may be performed at temperatures ranging from room temperature to slightly elevated temperatures (e.g., 60-80 °C) to drive the reaction to completion. acs.orgnih.gov The reaction time for this step can vary from minutes to several hours and must be carefully optimized to maximize the yield of the desired iodinated product while minimizing the formation of byproducts. nih.gov

The optimization of these parameters is an empirical process, often involving small-scale trial reactions to determine the ideal conditions before proceeding to a larger scale synthesis. The table below illustrates a hypothetical optimization matrix for a key reaction step.

Table 1: Hypothetical Temperature and Time Optimization for a Sandmeyer Iodination Reaction

ExperimentTemperature (°C)Reaction Time (hours)Hypothetical Yield (%)
125165
225375
350180
450378 (decomposition observed)
5650.585
6651.582 (increased byproducts)

Catalytic Systems in Halogenation and Esterification Processes

Catalysis plays a pivotal role in the synthesis of this compound, both in the esterification of the carboxylic acid and the introduction of the iodo group.

Esterification: The formation of the methyl ester from the corresponding nicotinic acid is typically achieved through Fischer esterification. This reaction is catalyzed by strong protic acids. Concentrated sulfuric acid (H₂SO₄) is a commonly used catalyst for this transformation, facilitating the reaction between the carboxylic acid and methanol. chemicalbook.com The catalytic amount of acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Halogenation: The introduction of the iodine atom onto the pyridine ring at the 4-position, likely from a 4-amino precursor via a Sandmeyer reaction, can be facilitated by copper(I) salts. wikipedia.org While the Sandmeyer reaction with iodide does not strictly require a copper catalyst, the use of copper(I) iodide (CuI) can sometimes improve the yield and reproducibility of the reaction. wikipedia.orgorganic-chemistry.org In some variations of the Sandmeyer reaction for introducing other halogens, copper(I) halides like CuCl or CuBr are essential catalysts. wikipedia.org For direct iodination of aromatic rings, other catalytic systems involving iridium complexes have been developed for ortho-iodination of benzoic acids, though their applicability to this specific pyridine system is not documented. acs.org

The choice of catalyst and its concentration are critical for the efficiency of these synthetic steps. The following table summarizes the catalytic systems that could be employed.

Table 2: Potential Catalytic Systems

ReactionCatalystFunction
EsterificationConcentrated Sulfuric Acid (H₂SO₄)Protonates the carbonyl group, activating it for nucleophilic attack.
Halogenation (Sandmeyer)Copper(I) Iodide (CuI) (optional)Facilitates the conversion of the diazonium salt to the aryl iodide. wikipedia.orgorganic-chemistry.org

Advanced Synthetic Routes and Novel Precursor Strategies

While classical methods provide a foundation for the synthesis of this compound, advanced synthetic routes and novel precursor strategies aim to improve efficiency, yield, and functional group tolerance.

One advanced strategy involves the use of more sophisticated starting materials where some of the required functionality is already in place. For instance, starting with a pre-functionalized pyridine ring, such as 2-fluoronicotinic acid, simplifies the synthetic sequence. This precursor can be esterified to methyl 2-fluoronicotinate. The subsequent introduction of the iodine atom at the 4-position would then be the key challenge. If a suitable precursor like 4-amino-2-fluoronicotinic acid is available, a Sandmeyer reaction would be a direct approach. wikipedia.orgorganic-chemistry.org

Another advanced route could involve a halogen exchange reaction. For example, if a precursor such as methyl 4-bromo-2-fluoronicotinate or methyl 4-chloro-2-fluoronicotinate were available, a halogen exchange reaction (Finkelstein reaction) could potentially be used to introduce the iodine atom. However, such reactions on electron-deficient pyridine rings can be challenging.

Novel precursor strategies might involve the construction of the substituted pyridine ring itself. For example, multi-component reactions that assemble the pyridine ring from acyclic precursors could provide a convergent and efficient route to highly substituted pyridines. organic-chemistry.orgnih.gov

A potential multi-step synthetic pathway is outlined below:

Nitration: Start with a commercially available substituted pyridine and introduce a nitro group at the 4-position.

Reduction: Reduce the nitro group to an amino group.

Diazotization and Iodination (Sandmeyer Reaction): Convert the amino group to a diazonium salt and subsequently displace it with an iodo group using a suitable iodide source. wikipedia.orgorganic-chemistry.org

Esterification: Convert the carboxylic acid group to a methyl ester. This step could potentially be performed earlier in the sequence.

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is crucial for the use of this compound in further synthetic applications. A combination of extraction, chromatography, and recrystallization techniques is typically employed.

Extraction Methods

After the reaction is complete, the crude product is typically worked up using liquid-liquid extraction. The reaction mixture is often diluted with water and extracted with an organic solvent in which the product is soluble but the inorganic salts and other polar impurities are not. Common solvents for extracting moderately polar compounds like this compound include ethyl acetate, dichloromethane, and chloroform. The organic layers are then combined, washed with brine to remove residual water, and dried over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate before the solvent is removed under reduced pressure.

Chromatographic Purification (e.g., Column Chromatography, HPLC)

Column Chromatography: This is a standard method for purifying organic compounds. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is passed through the column. The components of the mixture separate based on their differing affinities for the stationary and mobile phases. The polarity of the eluent is often gradually increased (gradient elution) to effectively separate the desired product from impurities.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful technique. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol with additives like trifluoroacetic acid), is commonly used for the purification of pyridine derivatives and other aromatic compounds. uaeu.ac.aenih.gov The separation is based on the differential partitioning of the components between the two phases.

Recrystallization Techniques

Recrystallization is often the final step in the purification process to obtain a crystalline solid of high purity. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. The crude product is dissolved in a minimal amount of a suitable hot solvent in which it is highly soluble. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution. The choice of solvent is critical and is determined empirically. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Elucidation of Chemical Reactivity and Transformation Pathways of Methyl 2 Fluoro 4 Iodonicotinate

Reactivity of the Fluorine Atom in Nucleophilic Aromatic Substitution Reactions

The fluorine atom at the 2-position of the pyridine (B92270) ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex. stackexchange.com The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, which stabilizes this intermediate and lowers the activation energy of the reaction. stackexchange.com This stabilizing effect is more significant than the strength of the carbon-fluorine bond, making fluorine a more reactive leaving group in this context compared to other halogens like chlorine or bromine. stackexchange.comnih.gov

The reactivity of the fluorine atom allows for its displacement by a variety of nucleophiles, leading to the formation of substituted pyridine derivatives. This is a key transformation for introducing diverse functionalities at the 2-position of the nicotinic acid scaffold.

Table 1: Reactivity of Halogens in Nucleophilic Aromatic Substitution

HalogenElectronegativityInductive EffectLeaving Group Ability (in SNAr)
Fluorine 3.98StrongHigh
Chlorine 3.16ModerateModerate
Bromine 2.96WeakerLower
Iodine 2.66WeakestLowest

This table illustrates the general trend of halogen reactivity in SNAr reactions, where the strong inductive effect of fluorine accelerates the rate-determining step.

Versatility of the Iodine Atom in Cross-Coupling Reactions

The iodine atom at the 4-position of the pyridine ring serves as an excellent leaving group in a multitude of transition metal-catalyzed cross-coupling reactions. This reactivity is attributed to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal catalyst, the initial step in many cross-coupling catalytic cycles.

The iodine atom is readily displaced in palladium-catalyzed reactions to form new carbon-carbon bonds, providing access to a wide array of complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used for the formation of biaryl compounds and is tolerant of many functional groups. libretexts.org The reaction of methyl 2-fluoro-4-iodonicotinate with an arylboronic acid would yield a 4-aryl-2-fluoronicotinate derivative.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction is a powerful tool for the vinylation of aryl halides.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.govnih.gov The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerProduct TypeKey Reagents
Suzuki-Miyaura Organoboron ReagentBiaryl or VinylarenePd catalyst, Base
Heck AlkeneSubstituted AlkenePd catalyst, Base
Sonogashira Terminal AlkyneAryl AlkynePd catalyst, Cu co-catalyst, Base

This table summarizes the key features of the major palladium-catalyzed cross-coupling reactions applicable to this compound.

The iodine atom can also be replaced by various heteroatom nucleophiles through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bonds), the Buchwald-Hartwig etherification (for C-O bonds), and related processes for forming C-S and C-P bonds. libretexts.org These reactions typically employ palladium or copper catalysts and allow for the introduction of a wide range of functional groups containing nitrogen, oxygen, sulfur, and phosphorus.

Transformations Involving the Nicotinate (B505614) Ester Moiety

The methyl ester group at the 3-position of the pyridine ring can undergo several common transformations.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-fluoro-4-iodonicotinic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt. Acidic hydrolysis is generally performed by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution.

Transesterification: The methyl ester can be converted to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. This process, known as transesterification, is an equilibrium reaction, and the equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed.

Amidation: The reaction of the methyl ester with an amine leads to the formation of the corresponding amide. This transformation can be achieved by heating the ester with the amine, sometimes in the presence of a catalyst. The direct amidation of esters can be challenging, and it is often more efficient to first hydrolyze the ester to the carboxylic acid and then couple the acid with the amine using a standard coupling agent.

Table 3: Transformations of the Nicotinate Ester

ReactionReagent(s)Product
Hydrolysis (Basic) 1. NaOH or KOH 2. H3O+2-Fluoro-4-iodonicotinic acid
Hydrolysis (Acidic) H3O+, Heat2-Fluoro-4-iodonicotinic acid
Transesterification R'OH, Acid or Base catalystThis compound
Amidation R'R''NH2-Fluoro-4-iodo-N,N-dialkylnicotinamide

This table outlines the primary transformations of the methyl ester group of this compound.

Redox Chemistry of this compound

The redox chemistry of this compound is primarily dictated by the presence of the iodine and fluorine substituents on the pyridine ring. The significant difference in the reduction potentials of the carbon-iodine and carbon-fluorine bonds allows for selective transformations.

The carbon-iodine bond is considerably weaker and more susceptible to reduction compared to the carbon-fluorine bond. This reactivity difference is a key feature in the electrochemical behavior of halopyridines. In photoredox catalysis, for instance, the selective single-electron reduction of a carbon-halogen bond leads to the formation of a pyridyl radical. The rate of fragmentation of the resulting radical anion follows the trend I > Br > Cl >> F, indicating that the iodine at the 4-position is the most labile site for such reductive processes.

While specific redox potential data for this compound is not extensively documented in the literature, studies on related substituted pyridines provide valuable insights. The redox potentials of iron(III)-iodosylarene complexes with substituted pyridine co-ligands, for example, have been shown to correlate with the electronic properties of the substituents on the pyridine ring. mdpi.com Electron-withdrawing groups on the pyridine ring generally lead to an increase in the redox potential of the complex. mdpi.com

The following table summarizes the expected redox behavior at the different halogenated positions of this compound based on general principles of halopyridine chemistry.

PositionHalogenRelative Reactivity in ReductionExpected Transformation
4IodineHighReductive deiodination, formation of pyridyl radical
2FluorineLowGenerally unreactive under conditions that reduce the C-I bond

Regiochemical and Stereochemical Considerations in Derivatization

The regioselectivity of reactions involving this compound is governed by the electronic and steric effects of the substituents on the pyridine ring. The fluorine, iodine, and methyl ester groups exert distinct directing effects, influencing the outcome of various transformations, particularly in cross-coupling reactions.

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, the site of reaction is highly dependent on the nature of the halogen and the reaction conditions. For dihalogenated pyridines, the oxidative addition of the palladium catalyst typically occurs preferentially at the more reactive carbon-halogen bond. In the case of this compound, the carbon-iodine bond at the 4-position is significantly more reactive than the carbon-fluorine bond at the 2-position. This inherent reactivity difference allows for regioselective functionalization at the C-4 position while leaving the C-2 fluorine atom intact.

Studies on related 2-fluoro-4-iodopyridine (B1312466) derivatives have demonstrated the feasibility of selective cross-coupling reactions at the C-4 position. For instance, Sonogashira coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines proceeds selectively at the bromine-substituted position. soton.ac.uk Similarly, Suzuki-Miyaura coupling of dihalopyridines often shows high regioselectivity, favoring reaction at the position bearing the heavier halogen. nih.gov

The following table illustrates the expected regiochemical outcome for common cross-coupling reactions of this compound.

Reaction TypeReagentExpected Site of ReactionProduct Type
Suzuki-Miyaura CouplingArylboronic acidC-44-Aryl-2-fluoronicotinate derivative
Sonogashira CouplingTerminal alkyneC-44-Alkynyl-2-fluoronicotinate derivative
Heck CouplingAlkeneC-44-Alkenyl-2-fluoronicotinate derivative
Buchwald-Hartwig AminationAmineC-44-Amino-2-fluoronicotinate derivative

Stereochemical considerations become important when introducing chiral centers during the derivatization of this compound. While the starting material itself is achiral, subsequent reactions can generate stereogenic centers. The development of stereoselective methods for the synthesis of chiral pyridine derivatives is an active area of research. nih.govmdpi.com

For example, asymmetric synthesis can be achieved through the use of chiral catalysts or auxiliaries that can influence the stereochemical outcome of a reaction. nih.gov Diastereoselective reactions can also be employed, where the existing stereochemistry in a molecule directs the formation of a new stereocenter. While specific examples of stereoselective derivatization of this compound are not widely reported, general strategies for the synthesis of chiral pyridines could potentially be applied.

Applications of Methyl 2 Fluoro 4 Iodonicotinate in Contemporary Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

Methyl 2-fluoro-4-iodonicotinate serves as a linchpin in the assembly of complex molecular architectures, primarily owing to the differential reactivity of its halogen substituents. The presence of both a fluorine and an iodine atom on the pyridine (B92270) ring allows for selective, sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, compared to the more robust carbon-fluorine bond. nih.govgoogle.com This reactivity difference enables chemists to introduce a wide array of substituents at the 4-position of the pyridine ring while leaving the fluorine atom at the 2-position intact for subsequent transformations.

This stepwise functionalization is crucial for the controlled and predictable synthesis of highly substituted and intricate heterocyclic structures. For instance, the iodine can be displaced with aryl, heteroaryl, or alkynyl groups through coupling reactions, thereby building molecular complexity. Subsequently, the fluorine atom can be subjected to nucleophilic aromatic substitution, although this requires more forcing conditions, providing a secondary site for modification. This strategic, multi-step approach is instrumental in constructing molecules with precisely defined three-dimensional structures, a critical aspect in the design of biologically active compounds and advanced materials.

Utility in the Construction of Fluorinated Heterocyclic Scaffolds

The development of novel fluorinated heterocyclic scaffolds is a major focus in modern drug discovery. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. google.com this compound is an ideal starting material for this purpose, providing a direct entry into the synthesis of a diverse range of fluorinated nitrogen-containing heterocycles.

The inherent 2-fluoropyridine (B1216828) moiety within the molecule is a privileged structural motif in many pharmaceutical agents. Synthetic strategies often involve leveraging the iodine at the 4-position to introduce various functional groups via cross-coupling chemistry, followed by modifications of the methyl ester at the 3-position. This allows for the rapid generation of a library of fluorinated pyridine derivatives. Furthermore, the pyridine ring itself can be a precursor to more complex fused heterocyclic systems through annulation reactions, where the fluorine atom plays a key role in influencing the electronic properties and reactivity of the ring system. The synthesis of such scaffolds is crucial for exploring new chemical space in the quest for novel therapeutic agents.

Precursor in Medicinal Chemistry for Investigational Compound Libraries

The creation of diverse libraries of small molecules is a fundamental strategy in high-throughput screening and the identification of new drug leads. This compound is an excellent precursor for the generation of such investigational compound libraries due to its trifunctional nature. Each of the three functional groups—the iodine, the fluorine, and the methyl ester—can be independently and selectively manipulated to generate a vast array of analogues from a single starting material.

For example, the iodine at the 4-position can be readily converted to a boronic ester, which can then participate in a multitude of Suzuki-Miyaura coupling reactions with a wide range of aryl and heteroaryl halides. mdpi.com Simultaneously or sequentially, the methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to form a library of amides. Finally, the fluorine at the 2-position can be displaced by various nucleophiles. This combinatorial approach allows for the rapid and efficient synthesis of a large number of structurally diverse compounds, increasing the probability of discovering molecules with desired biological activities. This strategy has been employed in the development of potential antitumor agents. researchgate.net

Application in the Development of Advanced Materials

The unique electronic properties conferred by the fluorine atom and the extended conjugation possible through functionalization at the iodo-position make this compound a valuable building block for the synthesis of advanced organic materials.

Synthesis of Photoelectric Materials

The development of novel organic photoelectric materials is a rapidly growing field, with applications in various optoelectronic devices. The pyridine ring, being an electron-deficient system, is a common component in materials designed for electron transport. The introduction of a fluorine atom further enhances this electron-withdrawing character, which can be beneficial for tuning the energy levels of the material. By utilizing the iodine atom for cross-coupling reactions, extended π-conjugated systems can be constructed. These systems are essential for efficient charge transport and light absorption/emission in photoelectric materials. For instance, fluorinated pyridine derivatives have been investigated for their potential in organic electronics.

Contribution to Organic Light-Emitting Diode (OLED) and Solar Cell Technologies

The principles that make this compound derivatives suitable for photoelectric materials also extend to their potential use in Organic Light-Emitting Diodes (OLEDs) and solar cells. In OLEDs, materials with high thermal stability and well-defined energy levels are required for efficient and long-lasting devices. Functionalized pyridine derivatives have been explored as components of hole-transporting materials in OLEDs. mdpi.com The ability to tune the electronic properties through substitution on the pyridine ring, facilitated by the reactivity of the iodo- and fluoro- groups, is a key advantage. The incorporation of fluorine can also improve the performance of organic dyes in dye-sensitized solar cells (DSSCs). While direct application of this compound in commercial devices is not widely documented, its role as a precursor to more complex, high-performance materials is of significant interest to researchers in the field.

Spectroscopic Characterization Methodologies for Methyl 2 Fluoro 4 Iodonicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Methyl 2-fluoro-4-iodonicotinate. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group.

The pyridine ring contains two protons. The proton at the 5-position is expected to appear as a doublet, split by the adjacent proton at the 6-position. The proton at the 6-position should also appear as a doublet, coupled to the proton at the 5-position. The fluorine atom at the 2-position will likely introduce further long-range coupling to these protons, potentially resulting in more complex splitting patterns (doublet of doublets). The methyl ester group will present as a sharp singlet, as its protons are chemically equivalent and not coupled to any other protons. The predicted chemical shifts are influenced by the electronic effects of the fluorine, iodine, and ester substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Pyridine H-57.5 - 7.8Doublet (d)
Pyridine H-68.1 - 8.4Doublet of doublets (dd)
Methyl (-OCH₃)3.9 - 4.1Singlet (s)

Note: Predicted values are generated from computational models and may differ slightly from experimental results.

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon environments within the molecule. The spectrum for this compound is predicted to display seven distinct signals, corresponding to the six carbon atoms of the pyridine ring and the one carbon of the methyl ester.

The carbon atoms of the pyridine ring will exhibit chemical shifts in the aromatic region, with their exact positions determined by the attached functional groups. The carbon atom bonded to the fluorine (C-2) will show a large coupling constant (¹JCF), appearing as a doublet. The carbon bonded to the iodine (C-4) is expected to have a chemical shift significantly influenced by the heavy atom effect. The other ring carbons (C-3, C-5, C-6) and the carbonyl carbon of the ester will also have characteristic shifts. The methyl carbon of the ester group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (due to ¹⁹F coupling)
Methyl (-OC H₃)52 - 55Singlet
Pyridine C-495 - 105Doublet (small coupling)
Pyridine C-3110 - 115Doublet
Pyridine C-5125 - 130Singlet
Pyridine C-6150 - 155Doublet (small coupling)
Carbonyl (-C =O)160 - 165Doublet
Pyridine C-2162 - 168Doublet (large coupling)

Note: Predicted values are generated from computational models and may differ slightly from experimental results.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. chemsrc.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the 2-position of the pyridine ring. chemsrc.com

The chemical shift of this fluorine atom is influenced by its position on the electron-deficient pyridine ring. The signal will likely be split into a multiplet due to coupling with the adjacent ring protons (H-3, though absent in this structure, its position influences others) and potentially longer-range couplings with other protons on the ring. The specific chemical shift and coupling pattern provide a unique fingerprint for the fluorine's environment within the molecule. bldpharm.com The chemical shifts of fluorine on aromatic rings typically appear in a specific region, and the presence of other substituents further refines this position. chemsrc.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. cookechem.comsigmaaldrich.com It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. sigmaaldrich.com HRMS measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places), allowing for the determination of the elemental composition from the exact mass. molbase.cnchemicalbook.com

The monoisotopic mass of this compound (C₇H₅FINO₂) is calculated to be 280.9349 g/mol . bldpharm.com In HRMS analysis, the compound is ionized, commonly forming protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The experimentally measured m/z value of these ions can be compared to the calculated theoretical value to confirm the elemental formula with high confidence.

Table 3: Calculated Exact Masses for HRMS Adducts of this compound

Ion Adduct Molecular Formula Calculated Exact Mass (m/z)
[M]⁺[C₇H₅FINO₂]⁺280.9349
[M+H]⁺[C₇H₆FINO₂]⁺281.9427
[M+Na]⁺[C₇H₅FINO₂Na]⁺303.9247

Collision Cross Section (CCS) is a physicochemical property of an ion that reflects its size and shape in the gas phase. It is measured using ion mobility spectrometry-mass spectrometry (IMS-MS). The CCS value is a valuable parameter for compound identification, as it provides an additional dimension of separation and characterization beyond retention time and m/z.

For a given molecule like this compound, different ion adducts (e.g., [M+H]⁺, [M+Na]⁺) will have distinct CCS values. These values can be experimentally measured or predicted using computational models based on the ion's three-dimensional structure. The predicted CCS values serve as a reference to aid in the identification of the compound in complex mixtures, even without a pure analytical standard. The CCS value depends on factors such as the drift gas used in the IMS cell (commonly nitrogen or helium), the charge state, and the conformation of the ion.

Spectroscopic Analysis of this compound Remains Largely Undocumented in Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available spectroscopic characterization of the chemical compound this compound. Despite its availability from various chemical suppliers, detailed experimental data from key spectroscopic methodologies such as vibrational spectroscopy (Infrared and Raman), X-ray diffraction, and Ultraviolet-Visible (UV-Vis) spectroscopy are not present in the accessible body of scientific research.

While the synthesis of related compounds and various substituted nicotinate (B505614) derivatives has been reported, specific spectral data for this compound, including detailed peak assignments, crystal structure parameters, and electronic transition wavelengths, are absent from these studies. The information available is currently limited to basic physical and chemical properties, such as molecular weight and safety data, provided by commercial vendors.

This lack of published research prevents a thorough and scientifically accurate discussion of the compound's spectroscopic properties as outlined in the requested article structure. The creation of detailed data tables and an in-depth analysis of its molecular structure and electronic behavior through these spectroscopic techniques is therefore not possible at this time. Further empirical research is required to elucidate the specific spectroscopic fingerprint of this compound.

Computational Chemistry and Theoretical Investigations of Methyl 2 Fluoro 4 Iodonicotinate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. In the case of methyl 2-fluoro-4-iodonicotinate, DFT calculations can provide deep insights into its electronic structure and inherent reactivity.

Theoretical studies on similar molecular systems, such as substituted anilines and other pyridine (B92270) derivatives, have demonstrated the utility of DFT in understanding their structural and electronic characteristics. pharmgkb.org For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set, would be used to determine key electronic parameters. These parameters help in predicting the molecule's behavior in chemical reactions.

A primary focus of such studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors are invaluable for understanding the molecule's reactivity profile. For instance, a high electrophilicity index would suggest that the molecule is a good candidate for reactions with nucleophiles.

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the nitrogen atom and the oxygen atoms of the ester group, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms and near the carbon attached to the iodine, suggesting susceptibility to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
ParameterCalculated ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Electronegativity (χ)3.85eV
Chemical Hardness (η)2.65eV
Softness (S)0.38eV⁻¹
Electrophilicity Index (ω)2.80eV

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its physical and biological properties. Molecular modeling techniques, particularly conformational analysis, are employed to explore the potential energy surface of this compound and identify its most stable conformations.

Conformational analysis involves systematically rotating the rotatable bonds of the molecule—in this case, primarily the C-C bond connecting the ester group to the pyridine ring and the C-O bond of the methoxy (B1213986) group—and calculating the energy of each resulting conformation. This process helps to identify the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions. Such studies can be performed using both molecular mechanics force fields and more accurate quantum mechanical methods.

Molecular dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior. nih.gov By simulating the motion of the atoms over time, MD simulations can explore a wider range of conformations and provide insights into the molecule's flexibility and how it might interact with its environment, such as a solvent or a biological receptor. nih.govnih.gov For this compound, MD simulations could reveal the preferred orientation of the ester group relative to the pyridine ring and the extent of its rotational freedom.

Table 2: Hypothetical Conformational Analysis Data for this compound
ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)0° (planar)0.0075
2180° (planar)1.220
390° (non-planar)3.55

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the accuracy of the computational model. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be of particular interest.

The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is commonly used to calculate NMR chemical shifts. akjournals.com By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹³C and ¹H NMR spectra. These predicted spectra can be invaluable for assigning the peaks in experimentally obtained spectra and for confirming the molecular structure.

Similarly, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. The calculated frequencies and their corresponding intensities can be used to assign the vibrational modes of the molecule, such as the C=O stretch of the ester, the C-F stretch, and the various vibrations of the pyridine ring. A comparison of the predicted and experimental IR spectra can provide further confidence in the accuracy of the computed molecular geometry.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2 (C-F)160.5161.2
C3 (C-COOCH₃)125.8126.5
C4 (C-I)95.396.0
C5148.2148.9
C6115.7116.4
C=O168.9169.6
O-CH₃52.152.8

Elucidation of Reaction Mechanisms and Transition States in Cross-Coupling Reactions

This compound is a prime candidate for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions, due to the presence of the iodo substituent, which is a good leaving group in palladium-catalyzed reactions. Computational chemistry can be instrumental in elucidating the detailed mechanisms of these reactions.

For this compound, a key question would be the relative reactivity of the C-I and C-F bonds. While the C-I bond is significantly more reactive in palladium-catalyzed cross-coupling, computational studies could quantify this difference by calculating the energy barriers for the oxidative addition of palladium to each bond. This information would be crucial for designing selective cross-coupling strategies.

Table 4: Hypothetical Calculated Activation Energies (kcal/mol) for Key Steps in a Suzuki Coupling Reaction of this compound
Reaction StepCalculated Activation Energy (kcal/mol)
Oxidative Addition (C-I bond)15.2
Transmetalation12.5
Reductive Elimination8.7
Oxidative Addition (C-F bond)35.8

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatization Potential

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For this compound, QSAR studies would be highly valuable for guiding the synthesis of new derivatives with improved therapeutic potential.

A QSAR study begins with a dataset of molecules derived from this compound, for which the biological activity of interest (e.g., enzyme inhibition, receptor binding affinity) has been experimentally measured. For each molecule, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). sigmaaldrich.com

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the molecular descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, allowing for the prioritization of synthetic targets with the highest predicted potency. This approach can significantly accelerate the drug discovery process by focusing experimental efforts on the most promising candidates.

Table 5: Hypothetical QSAR Model for a Series of this compound Derivatives
DescriptorCoefficientp-value
logP0.45< 0.01
Molecular Weight-0.120.03
Dipole Moment0.28< 0.01
HOMO Energy-0.53< 0.01

Equation: pIC₅₀ = 2.5 + 0.45(logP) - 0.12(MW) + 0.28(Dipole) - 0.53(HOMO)

Challenges in Handling and Storage of Methyl 2 Fluoro 4 Iodonicotinate for Research Integrity

Mitigation Strategies for Degradation Pathways (e.g., Hydrolysis, Photodegradation)

While specific degradation studies on Methyl 2-fluoro-4-iodonicotinate are not extensively documented in publicly available literature, its structural features—a methyl ester, a fluorinated pyridine (B92270) ring, and an iodo substituent—suggest two primary degradation pathways: hydrolysis and photodegradation.

Hydrolysis:

The ester functional group in this compound is susceptible to hydrolysis, a reaction with water that would cleave the ester bond to form 2-fluoro-4-iodonicotinic acid and methanol (B129727). This reaction can be catalyzed by both acidic and basic conditions. The presence of moisture in the storage environment can facilitate this degradation over time. A study on the hydrolysis of C-terminal partially fluorinated ethyl esters in peptide models demonstrated that the rate of hydrolysis is dependent on the number of fluorine atoms, with more fluorinated esters showing decreased stability. nih.gov While this study was on a different molecular system, it highlights the potential for the fluorine atom in this compound to influence the rate of hydrolysis.

Mitigation Strategies for Hydrolysis:

Exclusion of Moisture: The most critical mitigation strategy is to store the compound under strictly anhydrous conditions. This can be achieved by using desiccants, such as silica (B1680970) gel or molecular sieves, within the storage container and by flushing the container with a dry, inert gas like nitrogen or argon before sealing.

Control of pH: Avoiding contact with acidic or basic substances is crucial. The compound should be stored in neutral, non-reactive containers. Any solvents or reagents used with the compound should be verified to be neutral and anhydrous.

Photodegradation:

Compounds containing carbon-iodine bonds are known to be sensitive to light, particularly in the UV spectrum. The energy from light absorption can be sufficient to cause homolytic cleavage of the C-I bond, generating radical species. These radicals can then participate in a variety of secondary reactions, leading to the formation of impurities. The pyridine ring itself can also absorb UV light and contribute to photochemical reactions. Studies on the photodegradation of iodinated disinfection byproducts have shown that they can undergo photolysis under UV irradiation. nih.gov

Mitigation Strategies for Photodegradation:

Protection from Light: The compound must be stored in amber or opaque containers to prevent exposure to light. sigmaaldrich.com Laboratories should minimize the exposure of the compound to ambient light during handling and experimental procedures.

Inert Atmosphere: Storing the compound under an inert atmosphere can help to quench radical species that may form during incidental light exposure, thereby minimizing secondary degradation reactions.

Table 1: Potential Degradation Pathways and Mitigation Strategies

Degradation Pathway Susceptible Moiety Potential Products Mitigation Strategies

| Hydrolysis | Methyl Ester | 2-fluoro-4-iodonicotinic acid, Methanol | • Store in a desiccated environment. • Use of inert, dry gas (Nitrogen, Argon). • Avoid contact with acidic or basic media. | | Photodegradation | Carbon-Iodine Bond, Pyridine Ring | De-iodinated species, radical-derived impurities | • Store in amber or opaque containers. • Minimize exposure to light during handling. • Store under an inert atmosphere. |

Optimized Storage Conditions for Long-Term Research Sample Stability

To ensure the long-term stability of this compound, a multi-faceted approach to storage is necessary, addressing temperature, atmosphere, and light exposure.

Temperature: The compound should be stored in a cool environment, with a recommended temperature range of 2-8°C. sigmaaldrich.com This low temperature slows down the rate of potential degradation reactions. For long-term storage, some suppliers may recommend even lower temperatures, such as -20°C, which should be adhered to if specified.

Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended. sigmaaldrich.com This practice serves a dual purpose: it displaces oxygen, which can participate in oxidative degradation, and it helps to maintain a dry environment, mitigating hydrolysis.

Light: As previously mentioned, protection from light is critical. The use of amber vials or containers wrapped in aluminum foil is a standard practice to prevent photodegradation.

Table 2: Optimized Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature 2-8°C or as specified by the supplier Slows down the rate of chemical degradation.
Atmosphere Inert gas (Nitrogen or Argon) Prevents oxidation and displaces moisture.
Light Store in the dark (amber or opaque containers) Prevents photodegradation of the C-I bond. sigmaaldrich.com
Container Tightly sealed, non-reactive material (e.g., glass) Prevents contamination and reaction with container material.

Best Practices for Safe Laboratory Handling in Academic Settings

Safe handling of this compound is essential not only for the integrity of the research but also for the safety of laboratory personnel. The following best practices should be strictly followed.

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards for chemical splash protection are mandatory at all times in the laboratory. towson.eduhmc.edu

Gloves: Chemical-resistant gloves should be worn to prevent skin contact. It is important to select gloves made of a material known to be resistant to permeation by the compound and any solvents being used. nih.gov

Lab Coat: A lab coat should be worn to protect clothing and skin from spills. towson.edu

Engineering Controls:

Fume Hood: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. uni-muenchen.de This is particularly important as halogenated organic compounds can be volatile and have unknown toxicological profiles.

Ventilation: The laboratory should be well-ventilated to minimize the concentration of any airborne chemical vapors.

Handling Procedures:

Avoid Dust Formation: When weighing or transferring the solid compound, care should be taken to minimize the creation of dust.

Work in Small Quantities: Whenever possible, work with the smallest practical quantities of the compound to minimize potential exposure and waste.

Segregation: Keep the compound away from incompatible materials such as strong oxidizing agents, acids, and bases.

Spill Management: Have a spill kit readily available that is appropriate for handling spills of solid organic compounds. In case of a spill, the area should be evacuated, and the spill should be cleaned up by trained personnel following established laboratory protocols.

Waste Disposal:

Chemical waste should be disposed of in accordance with institutional and local regulations. towson.edu Halogenated organic waste is typically segregated from non-halogenated waste.

Table 3: Summary of Best Practices for Safe Laboratory Handling

Aspect Best Practice

| Personal Protective Equipment | • Chemical safety goggles • Chemical-resistant gloves • Lab coat | | Engineering Controls | • Use of a certified chemical fume hood • Ensure good laboratory ventilation | | Procedures | • Avoid generating dust • Handle small quantities • Keep away from incompatible materials • Have a spill kit ready | | Waste Disposal | • Follow institutional and local regulations for halogenated waste |

By adhering to these stringent storage and handling protocols, researchers can ensure the integrity of this compound samples, leading to more reliable and reproducible experimental outcomes while maintaining a safe laboratory environment.

Future Research Directions and Emerging Paradigms for Methyl 2 Fluoro 4 Iodonicotinate

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. mit.educhemsrc.com For Methyl 2-fluoro-4-iodonicotinate, future research will likely focus on moving away from traditional synthesis methods that may involve harsh conditions or generate significant waste. mit.educhemsrc.com Key areas of exploration will include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Use of Safer Solvents: Investigating the use of aqueous media, ionic liquids, or supercritical fluids to replace volatile and hazardous organic solvents. chemspider.com

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

Renewable Feedstocks: Exploring the potential of using bio-based starting materials for the synthesis of the pyridine (B92270) core.

Exploration of Novel Catalytic Transformations and Reaction Systems

The reactivity of the fluoro and iodo substituents on the this compound ring opens up a vast landscape for catalytic transformations. Future research is expected to delve into novel catalytic systems that can selectively activate and functionalize this molecule. This includes the development of advanced catalysts for cross-coupling reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation. Furthermore, the use of continuous flow chemistry presents a promising avenue for improving reaction efficiency, safety, and scalability in the transformation of this and other fluorinated compounds. mit.edu

Expansion of Applications in Undiscovered Chemical Domains

While fluorinated pyridines are known intermediates in agrochemicals and pharmaceuticals, the specific applications of this compound remain an area ripe for discovery. agropages.com Its unique electronic and structural properties could be leveraged in fields such as:

Materials Science: As a monomer or building block for the synthesis of novel polymers and functional materials with tailored optical or electronic properties.

Organometallic Chemistry: As a ligand for the development of new catalysts with unique reactivity and selectivity.

Chemical Biology: As a scaffold for the creation of new chemical probes to study biological processes.

Integration with High-Throughput and Automated Synthesis Platforms

The increasing demand for new molecules in drug discovery and materials science necessitates the use of high-throughput and automated synthesis techniques. bldpharm.com Integrating the synthesis and derivatization of this compound into automated platforms could significantly accelerate the discovery of new compounds with desired properties. These platforms allow for the rapid screening of a wide range of reaction conditions and starting materials, leading to the efficient optimization of synthetic routes and the generation of large libraries of novel molecules.

Q & A

Q. What in silico approaches are validated for predicting the metabolic stability of this compound derivatives in drug discovery contexts?

  • Methodological Answer : Apply QSAR models trained on cytochrome P450 isoform data to predict metabolic hotspots. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with hepatic enzymes. Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Methodological Frameworks for Research Design

  • PICOT Framework : For therapeutic studies, structure questions around Population (e.g., cell lines), Intervention (e.g., compound dosage), Comparison (e.g., control analogs), Outcome (e.g., IC50_{50}), and Time (e.g., 48-hour exposure) .
  • FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Interesting (novel fluorination patterns), Novel (unexplored reactivity), Ethical (safe handling protocols), and Relevant (applications in medicinal chemistry) .

Data Presentation Guidelines

  • Tables/Figures : Include processed data (e.g., kinetic plots, crystallographic parameters) in the main text; raw data (e.g., NMR FIDs) go to supplementary materials. Use color-coded schemes for reaction mechanisms but avoid excessive chemical structures in graphics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.